molecular formula C19H27N5O2S B2929414 8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421493-59-5

8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2929414
CAS No.: 1421493-59-5
M. Wt: 389.52
InChI Key: FRCVWUVVCKPZJD-UHFFFAOYSA-N
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Description

8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. The study evaluated their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties comparable to commercial herbicides, suggesting their potential as new leads for herbicide development (Vicentini et al., 2005).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their potential anticancer activity. Specifically, these compounds were tested against the MCF-7 human breast adenocarcinoma cell line, with some showing significant inhibitory activity. This highlights the therapeutic potential of pyrazole-based compounds in cancer treatment (Abdellatif et al., 2014).

Antimicrobial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety was aimed at creating antibacterial agents. Several compounds displayed high antimicrobial activities, underscoring the utility of pyrazole derivatives in developing new antimicrobial treatments (Azab et al., 2013).

Synthesis Methods

Innovative synthesis methods for pyrazole and related heterocyclic compounds have been developed, providing new pathways for the production of compounds with potential biological activities. These methods enable the exploration of pyrazole derivatives for various scientific applications, from medicinal chemistry to agriculture (Iminov et al., 2015).

Properties

IUPAC Name

8-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-12-8-13(2)24(22-12)7-6-20-17(26)14-10-23-16(25)9-15(19(3,4)5)21-18(23)27-11-14/h8-9,14H,6-7,10-11H2,1-5H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCVWUVVCKPZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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